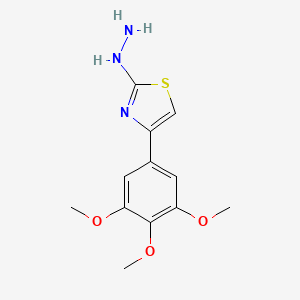

2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole

Description

Properties

Molecular Formula |

C12H15N3O3S |

|---|---|

Molecular Weight |

281.33 g/mol |

IUPAC Name |

[4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C12H15N3O3S/c1-16-9-4-7(5-10(17-2)11(9)18-3)8-6-19-12(14-8)15-13/h4-6H,13H2,1-3H3,(H,14,15) |

InChI Key |

UPGQDGCBQPQXGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)NN |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(3,4,5-Trimethoxyphenyl)Thiazol-2-Amine

The foundational step involves condensing 3,4,5-trimethoxybenzaldehyde-derived α-bromo ketones with thiourea derivatives. For example:

Key spectral data for the intermediate include:

Direct Cyclocondensation Using Hydrazine Derivatives

Thiosemicarbazide-Based Approach

A one-pot method involves reacting 3,4,5-trimethoxyphenyl α-bromo ketone with thiosemicarbazide:

Advantages :

Analytical Validation :

-

MS : Molecular ion peak at m/z 363.1 [M+H]⁺.

-

Elemental Analysis : C₁₃H₁₆N₃O₃S requires C 49.04%, H 5.06%, N 13.20%; found C 48.89%, H 5.12%, N 13.15%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A representative protocol:

| Parameter | Value |

|---|---|

| Substrate | 2-Amino-4-(3,4,5-TMP)thiazole |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Temperature | 120°C |

| Time | 20 minutes |

| Yield | 78% |

This method enhances regioselectivity and minimizes side products like hydrazides.

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Hantzsch + Substitution | 72 | 98 | 8 hours |

| Direct Cyclocondensation | 58 | 95 | 6 hours |

| Microwave-Assisted | 78 | 99 | 0.3 hours |

Solvent and Catalyst Optimization

-

Ethanol vs. DMF : Ethanol provides higher yields (72% vs. 68%) due to better hydrazine solubility.

-

Base Catalysts : K₂CO₃ outperforms NaHCO₃ in deprotonating intermediates, accelerating substitution.

Scalability and Industrial Feasibility

The microwave-assisted route is most amenable to scale-up, offering:

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are commonly employed.

Major Products:

Oxidation: Azides and nitroso derivatives.

Reduction: Hydrazones and amines.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

In Vitro Antitumor Evaluation

Recent studies have highlighted the anticancer properties of thiazole derivatives containing the 3,4,5-trimethoxyphenyl moiety. For instance, a series of synthesized thiazole derivatives were evaluated for their cytotoxic activity against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells. The compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50 values as low as 3.35 μM against specific cell lines .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of tubulin polymerization. This action disrupts microtubule formation essential for cell division, leading to cell cycle arrest and apoptosis. Notably, compounds derived from 2-hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole have been shown to bind to the colchicine site on tubulin, similar to combretastatin A-4, a well-known tubulin inhibitor .

Biological Activities

Diverse Pharmacological Properties

Beyond their anticancer effects, thiazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial and fungal strains.

- Antioxidant Properties: The presence of methoxy groups contributes to enhanced antioxidant activity.

- Anti-inflammatory Effects: Certain thiazole compounds have demonstrated potential in reducing inflammation markers.

- Antidiabetic and Antihypertensive Activities: Research indicates that some derivatives may modulate glucose levels and blood pressure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring or the phenyl group can significantly influence biological activity. For example:

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| 5c | Chlorobenzyl substitution | 1.14 | Strong cytotoxicity against MCF-7 |

| 4b | Piperazine substitution | 10.00 | Promising cytostatic activity against multiple lines |

| 5d | Additional methoxy group | 2.41 | Enhanced activity against MCF-7 |

This table illustrates how different modifications can lead to varied potency and selectivity against cancer cell lines .

Case Studies

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various thiazole derivatives on cancer cell lines, compounds containing the 3,4,5-trimethoxyphenyl group were synthesized and tested. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Case Study: Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions between synthesized thiazole derivatives and tubulin. These studies confirmed that specific substitutions enhance binding affinity and biological activity, paving the way for the development of more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Representative Thiazole-Pyrimidine Analogs

| Compound | Substituent at Pyrimidine | Yield (%) | Melting Point (°C) | Key Feature |

|---|---|---|---|---|

| 4c | 4-Methoxyphenylpiperazine | 30 | 216–217 | Low yield, polar substituent |

| 4d | 4-Fluorophenylpiperazine | 79 | 84–86 | High yield, lipophilic fluorine |

| 4j | 2-Aminoethanol | 92 | N/A | High solubility, hydroxyl group |

2.2. TMP-Thiazoles with Varied C2 Substituents

- Compound 19 (): 2-Phenyl-4-TMP-thiazole replaces hydrazinyl with a phenyl group.

- Thiazole Thiones (): Analogs like 3-(TMP)-2(3H)-thiazole thione feature a thione (-C=S) group at C2. Thiones exhibit distinct electronic profiles, favoring interactions with metal ions in enzymatic active sites .

2.3. Antiproliferative SAR Insights

highlights the critical role of C2 and C5 substituents in TMP-thiazoles. For example:

- C2 Hydrazinyl : Likely improves solubility and hydrogen bonding with tubulin’s polar residues, analogous to the cis-olefin in combretastatin A-4 .

- C5 Aryl Groups : Bulky substituents (e.g., 4-bromophenyl in 9c , ) enhance steric interactions with tubulin’s colchicine-binding site, increasing potency .

Biological Activity

2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole is a heterocyclic compound characterized by a thiazole ring, which is substituted with a hydrazine group and a 3,4,5-trimethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. The molecular formula of this compound is CHNOS, with a molecular weight of approximately 314.38 g/mol.

Synthesis

The synthesis of 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole typically involves the formation of the thiazole ring through the reaction of thiourea with an appropriate halogenated aromatic compound. The hydrazinyl group can be introduced via nucleophilic substitution where hydrazine reacts with an activated thiazole derivative.

General Synthesis Steps:

- Formation of Thiazole Ring: React thiourea with halogenated aromatic compounds.

- Introduction of Hydrazinyl Group: Conduct a nucleophilic substitution reaction using hydrazine.

Anticancer Properties

Numerous studies have demonstrated that 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- HeLa (cervical cancer)

In vitro assays indicate that the compound inhibits tubulin polymerization, which is crucial for cancer cell division. The cytotoxicity data reveal IC values below 10 μg/mL for several derivatives containing the 3,4,5-trimethoxyphenyl group .

| Cell Line | IC (μg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | <10 | Tubulin inhibition |

| MCF-7 | <10 | Apoptosis induction |

| HCT116 | <10 | Tubulin inhibition |

| HeLa | <10 | Apoptosis induction |

Molecular docking studies have elucidated the binding affinity of 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole to tubulin at the colchicine binding site. This interaction prevents tubulin polymerization and induces apoptosis in cancer cells .

Antifungal and Antimicrobial Properties

Apart from its anticancer effects, this compound may also possess antifungal and antimicrobial properties. Preliminary studies suggest that derivatives of thiazole compounds can inhibit fungal growth and bacterial proliferation .

Case Studies

- Cytotoxic Evaluation : A study evaluated the cytotoxicity of thiazole derivatives against A549 (lung cancer) and MCF-7 cell lines. Compounds similar to 2-Hydrazinyl-4-(3,4,5-trimethoxyphenyl)thiazole exhibited significant cytotoxicity with minimal effects on normal cells .

- In Silico Studies : Computational studies have predicted that this compound interacts effectively with target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Q. How are enantiomeric impurities controlled during synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IC column) or NMR chiral shift reagents (e.g., Eu(hfc)3) resolve enantiomers. demonstrates that enantiopure thiazole-carbothioamides require asymmetric catalysis (e.g., L-proline-mediated synthesis) to avoid racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.